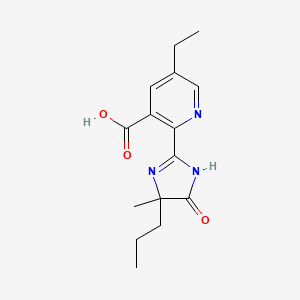
4-Desisopropyl-4-propyl Imazethapyr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Desisopropyl-4-propyl Imazethapyr is a member of imidazolinone herbicides . It is used for the control of grasses and broadleaf . The molecular formula of 4-Desisopropyl-4-propyl Imazethapyr is C15H19N3O3.
Synthesis Analysis
Under aerobic conditions in laboratories, imazethapyr degraded in soil by oxidation of the ethyl side chain of the pyridine ring to form 5-(1-hydroxyethyl)-2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl] nicotinic acid .Molecular Structure Analysis
The molecular structure of 4-Desisopropyl-4-propyl Imazethapyr is represented by the molecular formula C15H19N3O3.Chemical Reactions Analysis
Imazethapyr primarily inhibits acetohydroxyacid synthase, which is the essential enzyme contributed to branched-chain amino acid biosynthesis (valine, leucine, and isoleucine) in plants . By targeting acetohydroxyacid synthase, imazethapyr impairs protein biosynthesis and ultimately leads to the death of susceptible weed species .Physical And Chemical Properties Analysis
The molecular formula of 4-Desisopropyl-4-propyl Imazethapyr is C15H19N3O3. More detailed physical and chemical properties are not available in the search results.Mechanism of Action
Imazethapyr primarily inhibits acetohydroxyacid synthase, which is the essential enzyme contributed to branched-chain amino acid biosynthesis (valine, leucine, and isoleucine) in plants . By targeting acetohydroxyacid synthase, imazethapyr impairs protein biosynthesis and ultimately leads to the death of susceptible weed species .
Safety and Hazards
Future Directions
The degradation dynamics of imazethapyr under subtropical conditions were studied in a laboratory. The study found that soil physicochemical parameters especially pH, OM content, and temperature should be considered in combination along with the application rate of imazethapyr for achieving satisfactory weed control and reducing environmental risk associated with the use of imazethapyr in different crops .
properties
IUPAC Name |
5-ethyl-2-(4-methyl-5-oxo-4-propyl-1H-imidazol-2-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-4-6-15(3)14(21)17-12(18-15)11-10(13(19)20)7-9(5-2)8-16-11/h7-8H,4-6H2,1-3H3,(H,19,20)(H,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRORQDJBTMAFRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)NC(=N1)C2=C(C=C(C=N2)CC)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Desisopropyl-4-propyl Imazethapyr | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



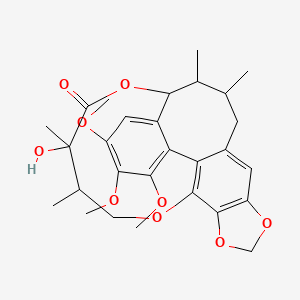
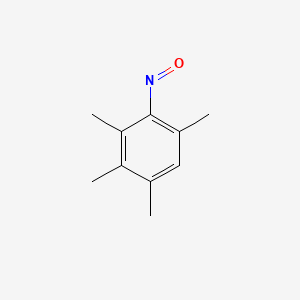
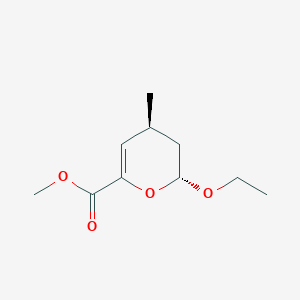

![methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B570233.png)
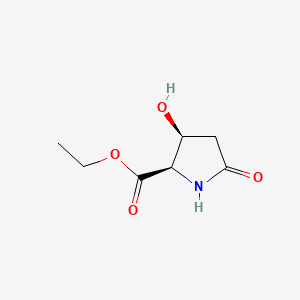

![benzyl [(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hydrogen phosphate](/img/structure/B570238.png)

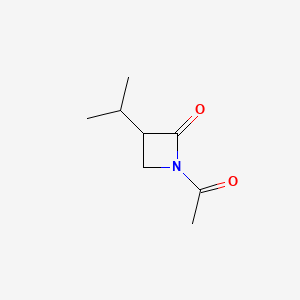

![2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B570244.png)